Guinea pig VIP octacosapeptide
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Overview
Description
Vasoactive Intestinal Peptide (VIP) is a peptide hormone that functions as a neurotransmitter and neuromodulator. It is known for its role in promoting growth in cultured whole embryos and acting as a gastrointestinal hormone. VIP is involved in various physiological processes, including the regulation of smooth muscle activity, secretion of water and electrolytes in the intestines, and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vasoactive Intestinal Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Vasoactive Intestinal Peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form. The production process is optimized to ensure high yield and purity, meeting the standards required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Vasoactive Intestinal Peptide undergoes various chemical reactions, including:
Oxidation: VIP can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in VIP can be substituted with other amino acids to create analogues with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-bonded VIP.
Reduction: Formation of reduced VIP with free thiol groups.
Substitution: Formation of VIP analogues with modified amino acid sequences.
Scientific Research Applications
Vasoactive Intestinal Peptide has a wide range of scientific research applications:
Chemistry: VIP is used as a model peptide in studies of peptide synthesis and modification.
Biology: VIP is studied for its role in cell signaling, growth, and differentiation.
Medicine: VIP has potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and gastrointestinal disorders.
Industry: VIP is used in the development of diagnostic assays and as a research tool in pharmacology.
Mechanism of Action
Vasoactive Intestinal Peptide exerts its effects by binding to specific receptors on target cells, including VPAC1 and VPAC2 receptors. The binding of VIP to these receptors activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, resulting in smooth muscle relaxation, increased secretion of water and electrolytes, and modulation of immune responses .
Comparison with Similar Compounds
Vasoactive Intestinal Peptide is similar to other peptides in the secretin/glucagon hormone superfamily, such as:
Pituitary Adenylate Cyclase-Activating Peptide (PACAP): Shares similar receptor binding and signaling mechanisms but has distinct physiological roles.
Peptide Histidine Methionine (PHM): Has similar physiological effects but is less potent than VIP.
Secretin: Shares structural similarities with VIP but primarily regulates pancreatic secretion
Vasoactive Intestinal Peptide is unique in its broad range of physiological effects and its potential therapeutic applications, making it a valuable compound for scientific research and medical applications .
Biological Activity
Guinea pig vasoactive intestinal peptide (VIP) octacosapeptide is a significant neuropeptide known for its diverse biological activities. This peptide plays crucial roles in various physiological processes, including gastrointestinal function, smooth muscle relaxation, and immune response modulation. The unique sequence of the guinea pig variant distinguishes it from VIPs found in other mammals, leading to specific biological implications.
Structure and Composition
The guinea pig VIP octacosapeptide is composed of 28 amino acids, with a molecular formula of C147H239N43O42S2 . It exhibits structural similarities with vasoactive intestinal peptides from other species but contains four distinct amino acid substitutions that may influence its biological activity .
Biological Activities
This compound is involved in several key biological functions:
- Smooth Muscle Relaxation : VIP induces relaxation of smooth muscles in the gastrointestinal tract, facilitating digestion and nutrient absorption.
- Gastrointestinal Hormone Activity : It acts as a gastrointestinal hormone, influencing secretion processes and gut motility .
- Neurotransmitter Function : VIP functions as a neurotransmitter and neuromodulator, playing a role in the central nervous system and peripheral nervous system signaling pathways .
- Regulation of Immune Responses : The peptide modulates immune responses, potentially offering therapeutic avenues for inflammatory diseases .
The biological effects of this compound are primarily mediated through its interaction with specific receptors, notably VPAC1 and VPAC2. Upon binding to these receptors, VIP activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in various physiological effects such as smooth muscle relaxation and enhanced secretion of electrolytes .
Comparative Analysis of VIP Variants
The following table summarizes the differences between guinea pig VIP and other mammalian VIPs:
Feature | Guinea Pig VIP | Other Mammalian VIPs |
---|---|---|
Amino Acid Sequence | Unique (4 substitutions) | More conserved |
Potency in Receptor Binding | Lower potency | Higher potency |
Physiological Effects | Broad range | Variable by species |
Role in Myopia Development | Significant | Less defined |
Study on Myopia Development
A recent study investigated the role of guinea pig VIP in myopia development. Researchers established a form-deprivation myopia (FDM) model using guinea pigs. They found elevated levels of VIP mRNA and protein in FDM conditions, suggesting its involvement in myopia pathogenesis. Treatment with atropine reduced these levels, indicating potential therapeutic applications for controlling myopia through modulation of VIP pathways .
Neurotransmitter Role
Another study focused on the distribution of VIP in the celiac-superior mesenteric ganglion. The findings highlighted the presence of VIP-positive neurons projecting to the pylorus, supporting its role as a neurotransmitter within the gut-brain axis. This research underscores the importance of VIP in regulating gastrointestinal motility and its potential implications for digestive health .
Research Applications
This compound has various applications in scientific research:
- Pharmacological Studies : Its unique properties make it an excellent model for studying peptide synthesis and receptor interactions.
- Therapeutic Research : Investigating its role in treating gastrointestinal disorders and inflammatory diseases could lead to new therapeutic strategies .
- Neuroscience : Understanding its function within neural circuits can provide insights into neurodegenerative diseases and cognitive functions.
Properties
Molecular Formula |
C147H239N43O42S2 |
---|---|
Molecular Weight |
3344.9 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162) |
InChI Key |
UGKBLTCXYMBLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N |
Origin of Product |
United States |
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